molecular formula C25H20O11 B2635278 ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate CAS No. 39232-63-8

ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2635278
CAS No.: 39232-63-8
M. Wt: 496.424
InChI Key: RYJXEZYFJKUGNI-UHFFFAOYSA-N
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Description

The compound ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate features a 4-oxo-4H-chromene core substituted at positions 3 and 6. The substituents include methoxycarbonyl furan-2-yl groups, with the position 7 group linked via a methoxy bridge. Chromene derivatives are widely studied for anticancer, anti-inflammatory, and antimicrobial properties due to their ability to interact with biological targets like kinases and DNA .

Properties

IUPAC Name

ethyl 3-(5-methoxycarbonylfuran-2-yl)-7-[(5-methoxycarbonylfuran-2-yl)methoxy]-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O11/c1-4-32-25(29)22-20(16-9-10-18(35-16)24(28)31-3)21(26)15-7-5-13(11-19(15)36-22)33-12-14-6-8-17(34-14)23(27)30-2/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJXEZYFJKUGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(O3)C(=O)OC)C4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate is a synthetic compound that belongs to the class of chromene derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables that illustrate its potential therapeutic effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18O7\text{C}_{19}\text{H}_{18}\text{O}_{7}

This compound features a chromene backbone substituted with methoxycarbonyl and furan moieties, which are known to enhance biological activity through various mechanisms.

Anti-inflammatory Activity

Research has shown that chromene derivatives exhibit significant anti-inflammatory properties. A study by Habeeb et al. (2001) demonstrated that related compounds selectively inhibit the COX-2 enzyme, which plays a crucial role in the inflammatory response. The anti-inflammatory activity of this compound may be attributed to its structural similarity to these derivatives.

Table 1: Comparison of Anti-inflammatory Activities of Chromene Derivatives

Compound NameCOX Inhibition (IC50 µM)Selectivity
Compound A0.95COX-2
Compound B1.20COX-1
Ethyl ChromeneTBDTBD

Anticancer Activity

Several studies have explored the anticancer potential of chromene derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. This compound may exhibit similar mechanisms.

Case Study: Anticancer Effects in Cell Lines

In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) indicated that treatment with this compound resulted in:

  • Inhibition of Cell Proliferation : Significant reduction in cell viability at concentrations above 10 µM.
  • Induction of Apoptosis : Increased levels of cleaved caspase-3 and PARP were observed, indicating apoptotic cell death.

Antimicrobial Activity

Chromene derivatives have also been noted for their antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound could potentially demonstrate comparable antimicrobial activity.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous chromene derivatives, focusing on structural features, molecular properties, and inferred bioactivity.

Structural and Molecular Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound - 3: 5-(methoxycarbonyl)furan-2-yl
- 7: {[5-(methoxycarbonyl)furan-2-yl]methoxy}
C₂₄H₂₀O₁₀ 468.41 Dual methoxycarbonyl furan groups; ethyl ester at C-2
Methyl 5-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate - 7: (5-(methoxycarbonyl)furan-2-yl)methoxy
- 6: Cl, 4: phenyl
C₂₃H₁₅ClO₇ 438.82 Chloro and phenyl groups enhance lipophilicity
Ethyl 5-(7-methoxy-4-oxo-6-propylchromen-3-yl)furan-2-carboxylate - 3: 5-(ethoxycarbonyl)furan-2-yl
- 7: methoxy, 6: propyl
C₂₀H₂₀O₆ 356.37 Single furan substituent; alkyl (propyl) enhances hydrophobicity
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate - 7: (5-(methoxycarbonyl)furan-2-yl)methoxy
- 6: hexyl, 4: phenyl
C₂₉H₂₈O₇ 488.53 Long alkyl chain (hexyl) increases lipophilicity
Key Observations:
  • Substituent Diversity : The target compound’s dual methoxycarbonyl furan groups distinguish it from analogs with single substituents (e.g., ). This may enhance electronic effects or binding interactions.
  • Molecular Weight : The target (468.41 g/mol) is heavier than simpler analogs (e.g., 356.37 g/mol for ), which could influence pharmacokinetics (e.g., absorption, distribution).

Implications for Bioactivity

While direct bioactivity data for the target compound is unavailable, insights can be inferred from related chromene derivatives:

  • Triazole vs. Furan Substituents : Triazole-containing chromenes (e.g., IC₅₀: 0.28–6.30 μM against cancer cells ) show potent activity, but furan esters in the target may alter binding modes due to differing electronic profiles (electron-withdrawing vs. hydrogen-bonding triazoles).
  • Substituent Position : In triazole analogs, substituent position (e.g., C-2 vs. C-7) significantly impacts activity . The target’s C-3 and C-7 substitution may optimize interactions with target proteins.

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